Boc5

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

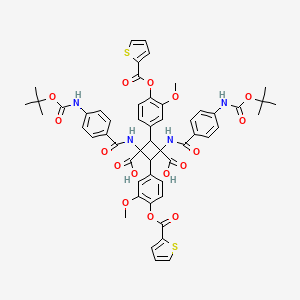

Die Synthese von Boc5 umfasst mehrere Schritte, beginnend mit der Herstellung des Cyclobutan-Kerns, gefolgt von der Einführung verschiedener funktioneller Gruppen. Zu den wichtigsten Schritten gehören:

Bildung des Cyclobutan-Kerns: Dies wird durch eine unter Verwendung geeigneter Vorläufer erreicht.

Einführung funktioneller Gruppen: Der Cyclobutan-Kern wird dann durch eine Reihe von Substitutionsreaktionen mit Methoxy- und Thiophen-2-methanoyl-Gruppen funktionalisiert.

Schutz- und Entschützungsschritte: Die Aminogruppen werden unter Verwendung von tert-Butyloxycarbonyl (Boc)-Gruppen geschützt, die später unter sauren Bedingungen entfernt werden.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht weit verbreitet sind, würde der allgemeine Ansatz darin bestehen, den Laborsyntheseprozess zu skalieren und sicherzustellen, dass die Reaktionen hinsichtlich Ausbeute und Reinheit optimiert werden. Dies würde wahrscheinlich die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Massenspektrometrie zur Charakterisierung beinhalten .

Analyse Chemischer Reaktionen

Metabolic Hydrolysis

Boc5 undergoes enzymatic hydrolysis in biological systems, primarily mediated by B-type esterases in hepatic microsomes. This reaction generates three metabolites:

-

M-1 (dethiophenecarboxyl-Boc5) : Partial hydrolysis of thiophenecarboxyl groups.

-

M-2 (bisdethiophenecarboxyl-Boc5) : Complete removal of both thiophenecarboxyl moieties.

-

M-3 (2-thiophenecarboxylic acid) : Byproduct of hydrolytic cleavage .

Key Findings:

-

Activity Loss : M-2 and M-3 lose all agonist activity at GLP-1R, while M-1 retains partial efficacy (50% of this compound’s response at 100 μM) .

-

Reaction Conditions : Hydrolysis occurs at physiological pH (7.4) and temperature (37°C), facilitated by esterase-rich environments like the liver .

Structural Determinants of Reactivity

This compound’s tetracyclic structure features four carboxylic acid groups and thiophene moieties , which govern its chemical stability and interactions:

UFLC-DAD-ESI-MS Analysis

-

Method : Ultra-fast liquid chromatography coupled with diode-array detection and electrospray ionization mass spectrometry.

-

Results : Identified M-1 (m/z 784.4), M-2 (m/z 592.3), and M-3 (m/z 129.1) .

HPLC–MS/MS Quantitation

Pharmacokinetic Implications

-

Clearance : Hepatic metabolism dominates, with <5% excreted unchanged .

-

Solubility Challenges : Poor aqueous solubility (improved 1,000-fold using poloxamer 188) .

Comparative Reactivity of this compound Analogs

WB4-24, a structural analog, shows enhanced stability due to:

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Boc5 has been the subject of pharmacokinetic studies aimed at understanding its behavior in biological systems. A notable study developed a high-performance liquid chromatography tandem mass spectrometry (HPLC–MS/MS) method to quantify this compound in rat plasma. This method demonstrated robustness and sensitivity, enabling researchers to evaluate the pharmacokinetics of this compound after intravenous administration. The study highlighted the necessity of determining the in vivo pharmacokinetic profile for successful drug development, emphasizing that this compound could be a candidate for further pharmacological exploration .

Glycemic Control and Insulin Sensitivity

This compound has shown promising results in improving glycemic control in diabetic models. In experiments involving db/db mice, daily administration of this compound resulted in a dose-dependent reduction in hemoglobin A1c (HbA1c) levels, indicating enhanced glycemic control. Specifically, treatment with 3 mg of this compound normalized HbA1c levels comparable to those in non-diabetic mice within five weeks. Additionally, fasting blood glucose levels were significantly reduced from approximately 12–14 mM to levels around 5–5.7 mM after four weeks of treatment, demonstrating this compound’s potential to improve insulin sensitivity .

Case Study 1: Pharmacological Effects on Diabetic Mice

In a controlled study involving db/db mice, researchers administered varying doses of this compound over four weeks. The results indicated significant improvements in glucose tolerance as measured by intraperitoneal glucose tolerance tests (IPGTT). The area under the curve (AUC) for glucose levels during these tests showed that mice treated with this compound exhibited glucose profiles indistinguishable from those of non-diabetic controls . This study underscores the potential of this compound as a therapeutic agent for managing diabetes.

Case Study 2: Impact on Adipocyte Morphology

Another investigation explored the effects of this compound on adipocyte morphology. Histological analyses revealed that treatment with this compound influenced the size and structure of adipocytes in both lean and obese mice. These morphological changes suggest that this compound may also modulate fat distribution and metabolism, further supporting its role in obesity management .

Summary Table: Key Findings on this compound

Wirkmechanismus

Boc5 exerts its effects by activating the glucagon-like peptide-1 receptor, which is involved in regulating glucose metabolism. The activation of this receptor leads to:

Stimulation of insulin secretion: Enhances glucose-dependent insulin release.

Reduction in food intake: Decreases appetite and food consumption.

Slowing of gastric emptying: Delays the passage of food from the stomach to the intestines.

Elevation of insulin sensitivity: Improves the body’s response to insulin.

Vergleich Mit ähnlichen Verbindungen

Boc5 ist unter den Glucagon-Like-Peptid-1-Rezeptor-Agonisten aufgrund seiner nicht-peptidischen Natur einzigartig. Ähnliche Verbindungen umfassen:

Biologische Aktivität

Boc5, identified as a non-peptidic agonist of the glucagon-like peptide-1 receptor (GLP-1R), has emerged as a significant compound in diabetes research. Its potential therapeutic applications stem from its ability to mimic the biological activities of GLP-1, which plays a crucial role in glucose metabolism and appetite regulation. This article delves into the biological activity of this compound, including its pharmacological properties, metabolic behavior, and effects on various biological systems.

Pharmacological Properties

This compound was discovered through high-throughput screening of small molecules and has shown promising results in various animal models. Key pharmacological findings include:

- Glycemic Control : In studies involving diabetic db/db mice, this compound administration resulted in significant reductions in hemoglobin A1c (HbA1c) levels, indicating improved glycemic control. Specifically, a dosage of 3 mg led to normalization of HbA1c and enhanced glucose tolerance over time .

- Weight Management : this compound has demonstrated the ability to reduce food intake and body weight in both normal and diabetic mice. In a chronic administration study, mice receiving this compound showed a decrease in adiposity and improved insulin sensitivity .

- Mechanism of Action : The compound's action is mediated through GLP-1R activation, which not only stimulates insulin secretion but also slows gastric emptying and promotes satiety. This mimics the physiological effects of endogenous GLP-1 .

Metabolic Behavior

Research on the metabolic stability of this compound reveals important insights into its pharmacokinetics:

- Stability : this compound is notably stable in liver microsomes from humans, pigs, and rats. However, it undergoes hydrolysis in plasma, primarily mediated by human serum albumin (HSA), rather than conventional metabolic enzymes .

- Half-Life Variations : The plasma half-life of this compound varies significantly among species. For instance, it ranges from approximately 23.5 hours in rats to around 83.1 hours in humans, underscoring the importance of serum albumin in its metabolism .

Case Studies

Several studies have highlighted the efficacy of this compound in different experimental settings:

-

Diabetic db/db Mice : In one study, daily injections of this compound (2 or 3 mg) over six weeks improved glucose tolerance and reduced body weight. The compound also normalized pancreatic β-cell mass and mitigated liver injury associated with diabetes .

Parameter Control Group (db/db) This compound Group (3 mg) HbA1c (mmol/mol) 60 40 Body Weight (g) 40 30 Insulin Sensitivity Low High - Diet-Induced Obesity Model : In a diet-induced obesity model using C57BL/6J mice, intermittent administration of this compound effectively prevented weight gain and improved metabolic parameters over a 12-week period .

Eigenschaften

Molekularformel |

C54H52N4O16S2 |

|---|---|

Molekulargewicht |

1077.1 g/mol |

IUPAC-Name |

2,4-bis[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]-1,3-bis[[4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]cyclobutane-1,3-dicarboxylic acid |

InChI |

InChI=1S/C54H52N4O16S2/c1-51(2,3)73-49(67)55-33-19-13-29(14-20-33)43(59)57-53(47(63)64)41(31-17-23-35(37(27-31)69-7)71-45(61)39-11-9-25-75-39)54(48(65)66,58-44(60)30-15-21-34(22-16-30)56-50(68)74-52(4,5)6)42(53)32-18-24-36(38(28-32)70-8)72-46(62)40-12-10-26-76-40/h9-28,41-42H,1-8H3,(H,55,67)(H,56,68)(H,57,59)(H,58,60)(H,63,64)(H,65,66) |

InChI-Schlüssel |

JSLFGFBQFKCNSQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2(C(C(C2C3=CC(=C(C=C3)OC(=O)C4=CC=CS4)OC)(C(=O)O)NC(=O)C5=CC=C(C=C5)NC(=O)OC(C)(C)C)C6=CC(=C(C=C6)OC(=O)C7=CC=CS7)OC)C(=O)O |

Kanonische SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2(C(C(C2C3=CC(=C(C=C3)OC(=O)C4=CC=CS4)OC)(C(=O)O)NC(=O)C5=CC=C(C=C5)NC(=O)OC(C)(C)C)C6=CC(=C(C=C6)OC(=O)C7=CC=CS7)OC)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Boc5; Boc-5; Boc 5; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.